
N-butyl-2-(4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazolinone, which is a class of organic compounds with a structure based on a quinazoline core (a type of heterocyclic compound) with an additional carbonyl group . The presence of the methoxyphenyl, amino, and acetamide groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinazolinone core, followed by various functional group interconversions and coupling reactions to introduce the methoxyphenyl, amino, and acetamide groups . Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with the various substituents (methoxyphenyl, amino, and acetamide groups) attached at specific positions . The exact structure would depend on the specific locations of these substituents on the quinazolinone core.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amino and acetamide groups could potentially participate in acid-base reactions, while the methoxyphenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present . For example, the presence of the polar amino and acetamide groups could influence its solubility in various solvents, while the aromatic methoxyphenyl group could contribute to its UV/Vis absorption properties.Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-2-(4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves the condensation of 4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenylacetic acid with N-butylamine followed by acetylation of the resulting amide with acetic anhydride." "Starting Materials": [ "4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenylacetic acid", "N-butylamine", "Acetic anhydride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate" ] "Reaction": [ "Step 1: Dissolve 4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenylacetic acid (1.0 g, 2.2 mmol) in diethyl ether (20 mL) and add N-butylamine (0.3 mL, 2.7 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2. Extract the product with diethyl ether (3 x 20 mL) and wash the combined organic layers with water (20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in acetic anhydride (10 mL) and add a catalytic amount of hydrochloric acid. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water (20 mL) and extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with water (20 mL) and brine (20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 5: Dissolve the white solid in a mixture of water (10 mL) and sodium hydroxide (1 M) and stir the reaction mixture at room temperature for 1 hour. Acidify the reaction mixture with hydrochloric acid (1 M) and extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with water (20 mL) and brine (20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 6: Recrystallize the white solid from a mixture of ethanol and water to obtain the final product, N-butyl-2-(4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide, as a white solid." ] } | |
Número CAS |
1215454-81-1 |
Nombre del producto |
N-butyl-2-(4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide |
Fórmula molecular |
C29H30N4O5 |
Peso molecular |
514.582 |
Nombre IUPAC |
N-butyl-2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H30N4O5/c1-3-4-17-30-26(34)18-20-9-13-22(14-10-20)33-28(36)24-7-5-6-8-25(24)32(29(33)37)19-27(35)31-21-11-15-23(38-2)16-12-21/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35) |
Clave InChI |
CNVMXXVKYPLDEV-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



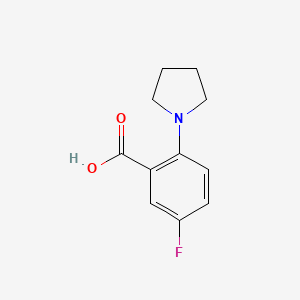
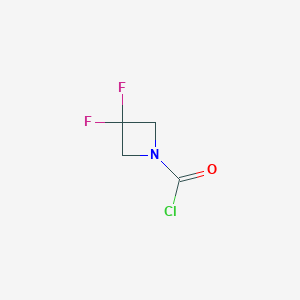
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2579718.png)
![3-(4-chlorophenyl)-1,7-diethyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2579719.png)
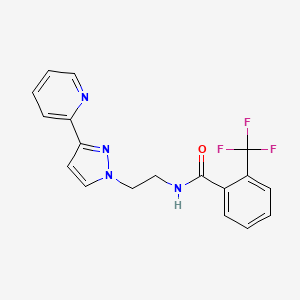
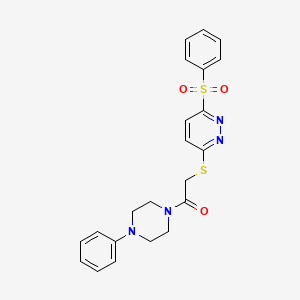
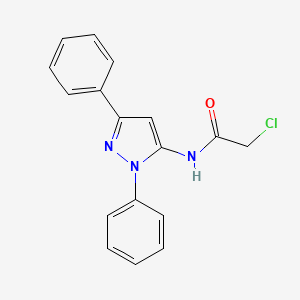
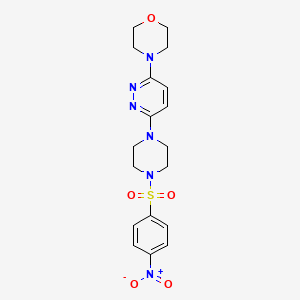
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2579729.png)


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1-methylindazol-3-yl)acetamide;hydrochloride](/img/structure/B2579735.png)
